molecular formula C16H12BrNO5 B2788580 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 941947-76-8

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2788580
CAS RN: 941947-76-8
M. Wt: 378.178
InChI Key: XHNUWEVEFLEMJC-UHFFFAOYSA-N
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Description

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMF-143, is a novel small molecule compound that has gained attention in the scientific community for its potential applications in cancer research.

Mechanism of Action

The mechanism of action of 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell survival and proliferation. 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can inhibit tumor growth and metastasis, as well as reduce angiogenesis and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for cancer cells, which minimizes off-target effects. However, one limitation is that the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

For 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide include further studies to elucidate its mechanism of action, as well as investigations into its potential applications in combination with other cancer therapies. Additionally, studies to optimize the synthesis method of 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and improve its solubility may also be warranted.

Synthesis Methods

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is synthesized using a multi-step reaction process that involves the reaction of 6-bromo-2-hydroxychromone with furan-2-carbaldehyde in the presence of a base to yield 6-bromo-N-(furan-2-ylmethyl)-2-hydroxychromone. This compound is then reacted with 8-methoxy-1,3-dioxo-2,3-dihydro-1H-2-benzopyran-7-carboxylic acid to yield 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide.

Scientific Research Applications

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have potential applications in cancer research. In vitro studies have demonstrated that 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies using mouse models have also shown that 6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can inhibit tumor growth and metastasis.

properties

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO5/c1-21-13-7-10(17)5-9-6-12(16(20)23-14(9)13)15(19)18-8-11-3-2-4-22-11/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNUWEVEFLEMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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